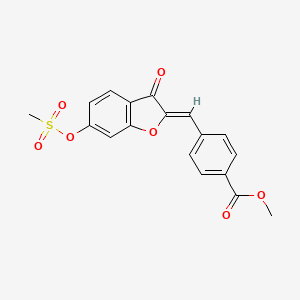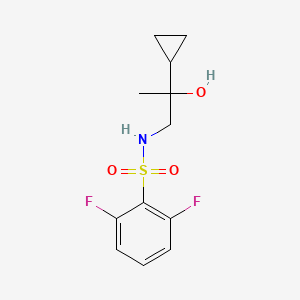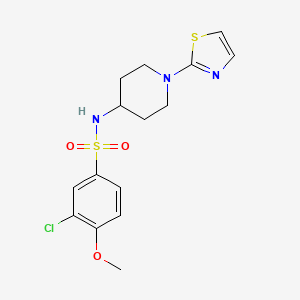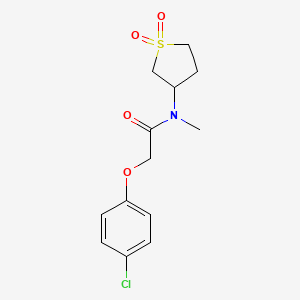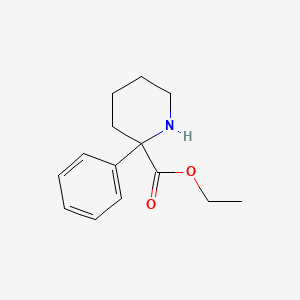![molecular formula C27H29ClN4OS B2357766 N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477302-37-7](/img/structure/B2357766.png)
N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C27H29ClN4OS. It has an average mass of 493.063 Da and a monoisotopic mass of 492.175049 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C27H29ClN4OS. This indicates that it contains 27 carbon atoms, 29 hydrogen atoms, one chlorine atom, four nitrogen atoms, one sulfur atom, and one oxygen atom .Scientific Research Applications
Organic Synthesis and Catalysis
Catalytic Synthesis of N-Aryladamantane-1-carboxamides
The compound has potential applications in the catalytic synthesis of N-Aryladamantane-1-carboxamides. This process involves the reaction of adamantane-1-carboxylic acid with aromatic amines, showcasing the role of such compounds in facilitating organic synthesis reactions under specific conditions (Shishkin et al., 2020).
Material Science and Polymer Chemistry
Synthesis of Polyamide-Imides Containing Adamantyl Groups
Adamantane derivatives are utilized in the synthesis of polyamide-imides, demonstrating their importance in creating high-performance materials with specific physical and chemical properties. These polyamide-imides are characterized by high thermal stability and mechanical strength, indicating their potential application in advanced material science (Liaw & Liaw, 2001).
Antimicrobial Research
Synthesis of Antimicrobial Agents
Adamantane-based compounds, including structures similar to N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, have been explored for their antimicrobial properties. The synthesis and testing of adamantane-1-carbohydrazides and related oxadiazolines have shown promising broad-spectrum antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El-Emam et al., 2012).
Advanced Organic Materials
Design of Coordination Polymers
The compound's structural units, such as the adamantane and triazole moieties, are instrumental in designing coordination polymers. These polymers have potential applications in catalysis, gas storage, and separation processes, highlighting the versatility of adamantane-based compounds in creating functional materials with tailored properties (Pavlov et al., 2019).
properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4OS/c28-22-8-4-5-9-23(22)32-24(30-31-26(32)34-17-18-6-2-1-3-7-18)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWJPIROBIRTEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5Cl)SCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2357683.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)
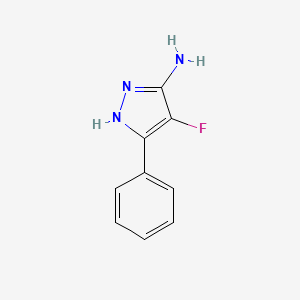
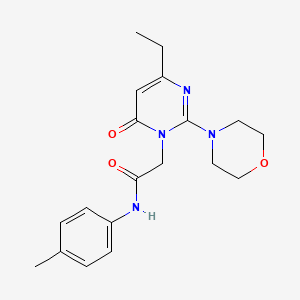

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-[4-(acetylamino)phenyl]-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
